
Phthalimidinoglutarimide-5'-propargyl-O-PEG2-C2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid is a complex organic compound that features a combination of phthalimide, glutarimide, and polyethylene glycol (PEG) moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a series of reactions that introduce the propargyl and PEG2-C2 groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation techniques to link biomolecules.
Industry: The compound is used in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid involves its interaction with specific molecular targets. The PEGylated structure allows for improved solubility and bioavailability, facilitating its interaction with biological molecules. The propargyl group can participate in click chemistry reactions, enabling the compound to form stable conjugates with other molecules.
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid can be compared to similar compounds such as:
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid: This compound has a shorter PEG chain, which may affect its solubility and bioavailability.
Phthalimidinoglutarimide-5’-propargyl-O-PEG4-C2-acid: This compound has a longer PEG chain, potentially enhancing its solubility and stability further.
The uniqueness of Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid lies in its balanced PEG chain length, which provides an optimal combination of solubility, stability, and reactivity for various applications.
Propriétés
Formule moléculaire |
C23H26N2O8 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H26N2O8/c26-20-6-5-19(22(29)24-20)25-15-17-14-16(3-4-18(17)23(25)30)2-1-8-31-10-12-33-13-11-32-9-7-21(27)28/h3-4,14,19H,5-13,15H2,(H,27,28)(H,24,26,29) |
Clé InChI |
HJMAADANTNYILV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


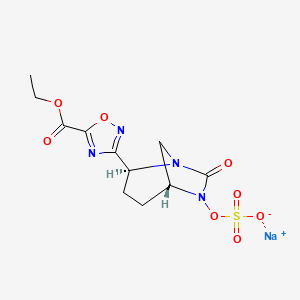

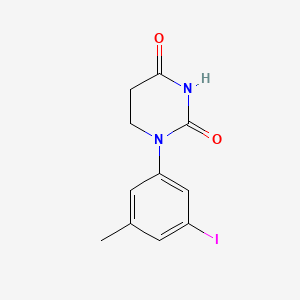
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)



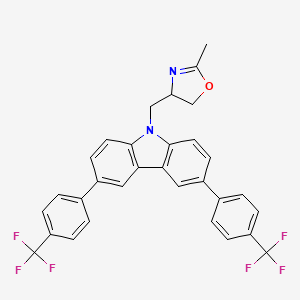

![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)

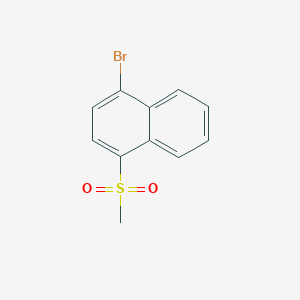
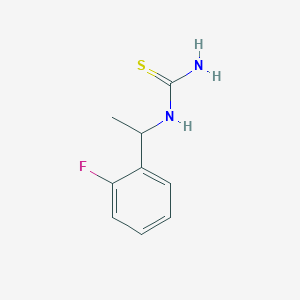
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)
